Bis(diazoacetyl)butane

Genetic Toxicology Mutagenesis DNA Crosslinking

Researchers using generic aryl azide crosslinkers face DTT/2-ME incompatibility and unpredictable UV activation. Bis(diazoacetyl)butane (DAB) solves this with α-diazoketone chemistry that retains full reactivity in thiol-containing buffers and generates both carbene and ketene intermediates via dual-pathway activation. • DTT/2-ME Compatible - carbene reactivity preserved under reducing conditions • ~6-7 Å Precise Spacer - four-carbon butane bridge for defined crosslinking geometry • Radio-mimetic Mutagenesis - validated positive control for genetic toxicology studies ≥98% purity. Ships ambient. For R&D only.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 1448-16-4
Cat. No. B1667435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diazoacetyl)butane
CAS1448-16-4
SynonymsBis(diazoacetyl)butane;  DAB (mutagen);  Supermutagen;  1,4-Bis(diazoacetyl)butane;  1,4-Bis-diazoacetylbutane; 
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC(CCC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-]
InChIInChI=1S/C8H10N4O2/c9-11-5-7(13)3-1-2-4-8(14)6-12-10/h5-6H,1-4H2
InChIKeyVFZYDBOHAXCBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis(diazoacetyl)butane — Bifunctional Diazoketone Crosslinker Overview


Bis(diazoacetyl)butane (1,4-bis(diazoacetyl)butane, also known as DAB) is a bifunctional aliphatic α-diazoketone compound with the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol . It features two diazoacetyl (–C(O)–CH=N₂) terminal groups attached to a flexible four-carbon butane linker . Upon photolysis with UV light or thermolysis, each diazoketone moiety eliminates N₂ to generate a highly reactive carbene intermediate capable of C–H insertion, addition to double bonds, or Wolff rearrangement to a ketene [1]. As an α-diazocarbonyl compound, it belongs to one of the three established classes of photoactivatable reagents (alongside aryl azides and diazirines) [2]. The compound appears as a yellow crystalline solid, is soluble in DMSO, and demonstrates estimated density of 1.3003 g/cm³ and estimated boiling point of 330.63°C .

Why Generic Substitution Fails for Bis(diazoacetyl)butane


Despite the availability of numerous bifunctional crosslinkers and photoreactive probes, substituting Bis(diazoacetyl)butane with generic alternatives without rigorous functional validation frequently results in experimental failure due to three fundamental mismatches: (1) reactivity mechanism divergence — α-diazoketones undergo Wolff rearrangement to ketenes in addition to carbene insertion, a dual-pathway reactivity absent in aryl azides or diazirines [1]; (2) wavelength compatibility gap — the absorption band of α-diazocarbonyls at approximately 350 nm possesses a low extinction coefficient compared to other photoreactive groups, making activation under standardized irradiation protocols unpredictable and often incomplete [1][2]; and (3) spacer-length sensitivity — the four-carbon butane bridge in Bis(diazoacetyl)butane establishes a precise ~6-7 Å inter-reactive site distance critical for specific crosslinking geometries; substituting with longer or shorter spacers alters crosslinking efficiency, with single-diazo crosslinkers exhibiting the lowest efficiency due to undesired carbene self-coupling .

Quantitative Differentiation Evidence


Supermutagen Potency vs. Alkylating Mutagens

Bis(diazoacetyl)butane is designated as a 'Supermutagen' and is traditionally classified among radio-mimetic chemical mutagens due to the similarity of appearance of its mutagenic action to that of physical mutagens such as gamma and X-rays . This classification distinguishes it from conventional alkylating mutagens (e.g., ethyl methanesulfonate, methyl methanesulfonate) whose mutagenic spectra differ mechanistically. The compound's mutagenic potency is attributed to its capacity as a DNA cross-linking agent, mediated by the two reactive diazoacetyl groups separated by a flexible four-carbon linker .

Genetic Toxicology Mutagenesis DNA Crosslinking

α-Diazoketone Quantum Yield vs. Aryl Azides

For α-diazoketones as a class, the quantum yield (γ) of photolysis in methanol under monochromatic irradiation at the first principal absorption maximum ranges between 0.1 and 1.0 [1]. Conjugation with a carbonyl group substantially reduces quantum yield, particularly in cyclic diazoketones [1]. Under blue LED visible-light irradiation, diazoketone disappearance quantum yield approaches ~100%, with almost all absorbed photons promoting selective and effective Wolff rearrangement, in contrast to UV-mediated reactions where photons can give rise to side processes [2]. This photophysical property distinguishes α-diazoketone-based reagents from aryl azides, which exhibit comparable crosslinking efficiency but higher probability of non-uniform irradiation products via rearrangement [3].

Photochemistry Quantum Yield Wolff Rearrangement

Thermolytic Carbene Crosslinking vs. Radical Processes

Thermolysis of bisdiazo compounds generates reactive biscarbene intermediates that undergo homopolymerization in a process proceeding without catalysts and tolerant to oxygen [1]. When conducted on a polyvinyl alcohol (PVA) surface in open air upon heating, this process creates a highly cross-linked structure that demonstrably changes surface properties [1]. In contrast, conventional radical-mediated polymer crosslinking requires high temperature (>150°C) or UV irradiation to generate highly energetic radicals, which unavoidably leads to undesired side reactions and uncontrolled crosslinking behavior . Carbene-mediated crosslinking with diazo compounds proceeds via C–H activation and insertion under relatively mild conditions, offering a controlled alternative .

Polymer Surface Modification Carbene Chemistry Thermal Crosslinking

Pd-Mediated Polymerization vs. Conventional Polycondensation

Bis(diazocarbonyl) compounds serve as monomers for Pd-mediated polymerization and polycondensation to afford functional polymers with unique architectures [1]. Pd-initiated controlled polymerization of diazoacetates yields poly(substituted methylene)s (PSMs) with functional groups on each carbon atom in the main chain and narrow molecular weight distributions [1]. This approach differs fundamentally from conventional polycondensation methods that lack the precise chain-growth control and functional group density achievable via diazocarbonyl polymerization.

Organometallic Polymerization Pd Catalysis Functional Polymers

C–H Insertion Versatility vs. Alternative Crosslinkers

The diazo groups of bis(diazoacetyl)butane can be converted into carbenes upon photolysis or thermolysis, enabling C–H insertion and addition to double bonds across a broad range of substrates . This contrasts with more specialized photoreactive groups: aryl azides upon UV exposure (250–350 nm) form nitrene groups that initiate addition reactions with double bonds or C–H/N–H insertion, but thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) must be strictly avoided due to nitrene quenching . Diazirines (activated at 330–370 nm) offer better photostability than phenyl azide groups and are more efficiently activated with long-wave UV light, but their carbene intermediates display different chemoselectivity compared to diazoketone-derived carbenes [1]. The dual-mode reactivity of α-diazoketones (carbene insertion + Wolff rearrangement to ketenes) provides a distinct mechanistic profile not replicated by either aryl azides or diazirines.

Carbene Chemistry C–H Activation Bifunctional Crosslinkers

Evidence-Based Application Scenarios


Radio-Mimetic Mutagenesis in Genetic Toxicology

Bis(diazoacetyl)butane is uniquely suited as a positive control or experimental mutagen in genetic toxicology studies where radio-mimetic mutagenic spectra are required rather than alkylation-based mutation patterns . Its classification as a 'Supermutagen' and its established DNA crosslinking capacity make it a reference standard for investigating radiation-mimetic DNA damage mechanisms, distinguishing it from conventional alkylating agents such as ethyl methanesulfonate [1].

Oxygen-Tolerant Thermal Carbene Surface Modification

Bis(diazoacetyl)butane and related bisdiazo compounds are suitable for polymer surface modification applications requiring catalyst-free, oxygen-tolerant thermal crosslinking . When applied to substrates such as polyvinyl alcohol (PVA) and heated in open air, thermolysis generates biscarbene intermediates that insert into C–H bonds, creating highly cross-linked surface structures with altered properties . This method avoids the >150°C temperature requirement and uncontrolled side reactions associated with radical-mediated crosslinking [1].

Pd-Mediated Polymerization for Functional Polymers

Bis(diazocarbonyl) monomers including Bis(diazoacetyl)butane are appropriate for synthesizing poly(substituted methylene)s (PSMs) with functional groups on every main-chain carbon atom . Pd-based initiating systems enable controlled polymerization yielding polymers with narrow molecular weight distributions and precisely defined substitution patterns . This application scenario is specifically relevant when conventional polycondensation methods cannot achieve the required functional group density or architectural control .

Thiol-Compatible Photoaffinity Labeling Probe Development

Bis(diazoacetyl)butane may serve as a scaffold for developing photoaffinity labeling probes in experimental systems requiring thiol-containing reducing agents [1]. Unlike aryl azide-based probes, which are incompatible with DTT and 2-mercaptoethanol due to nitrene quenching, α-diazoketone-derived carbenes retain reactivity in the presence of thiols [1]. This compatibility is critical for protein interaction studies where reducing conditions are necessary to maintain protein conformation or prevent disulfide aggregation [1].

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